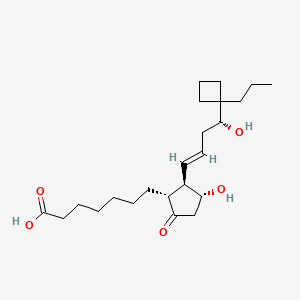

(S)-Butaprost free acid

Beschreibung

Context within Prostaglandin (B15479496) E2 (PGE2) Analogs

Prostaglandin E2 is a principal mediator in many biological processes, including inflammation and smooth muscle regulation, exerting its effects through four G protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4. targetmol.comnii.ac.jp Butaprost is a structural analog of PGE2, designed to exhibit selectivity for the EP2 receptor. glpbio.comwindows.netcaymanchem.comcaymanchem.comcaymanchem.comprobes-drugs.orgcvmh.fr This selectivity makes it a valuable tool for investigating the specific functions mediated by the EP2 receptor. glpbio.comwindows.netcaymanchem.comcaymanchem.comcvmh.fr

The free acid form of (R)-Butaprost is significant because prostaglandin free acids generally exhibit a higher binding affinity for their corresponding receptors compared to their ester derivatives, often by a factor of 10 to 100. caymanchem.com The removal of the methyl ester group to form the natural C-1 carboxylic acid enhances its potential for receptor interaction. caymanchem.com

Table 1: Comparison of Butaprost forms and PGE2

| Compound | Receptor Selectivity | Potency Notes |

|---|---|---|

| Prostaglandin E2 (PGE2) | Binds to EP1, EP2, EP3, and EP4 receptors. targetmol.comnii.ac.jp | Endogenous ligand with high affinity. |

| Butaprost (methyl ester) | Selective for the EP2 receptor. glpbio.comwindows.netcaymanchem.comcvmh.fr | Generally less potent than the free acid form. epa.govresearchgate.net |

| (R)-Butaprost (free acid) | Selective for the EP2 receptor. epa.gov | Considered the less active epimer compared to the (S)-isomer. glpbio.comcaymanchem.comcaymanchem.com |

| (S)-Butaprost | More active epimer at the EP2 receptor. glpbio.comcaymanchem.comcaymanchem.comnih.gov | The isomer primarily responsible for the selective EP2 activity initially attributed to "butaprost". glpbio.comcaymanchem.comcaymanchem.com |

Historical Perspective and Stereochemical Clarification of Butaprost Isomers

The history of butaprost is marked by a significant point of confusion regarding its stereochemistry. In 1986, initial reports described butaprost as a selective EP2 agonist and assigned it the C-16 (R)-configuration. glpbio.comwindows.netcaymanchem.comcaymanchem.com This led to the widespread belief that the (R)-epimer was the active form of the compound.

However, subsequent and more detailed studies conducted in the late 1990s in both the United States and Japan definitively corrected this initial assessment. glpbio.comcaymanchem.comcaymanchem.com These studies clarified that the more active epimer, the one exhibiting the selective EP2 agonist activity, is actually the C-16 (S)-isomer. glpbio.comcaymanchem.comcaymanchem.comnih.gov

Therefore, (R)-Butaprost is now understood to be the less active of the two C-16 epimers. glpbio.comcaymanchem.comcaymanchem.comcvmh.fr This stereochemical clarification was crucial for the accurate interpretation of pharmacological data and for the synthesis of highly selective EP2 receptor agonists for research purposes. The compound initially named TR 4979, and associated with selective EP2 activity, was in fact the (S)-isomer, despite being incorrectly depicted as the (R)-isomer in early publications. glpbio.comcaymanchem.comcaymanchem.com

Table 2: Chemical and Physical Properties of (R)-Butaprost (free acid)

| Property | Value |

|---|---|

| Chemical Formula | C23H38O5 |

| Molecular Weight | 394.6 g/mol |

| CAS Number | 215168-33-5 |

| Formal Name | 9-oxo-11α,16R-dihydroxy-17-cyclobutyl-prost-13E-en-1-oic acid caymanchem.comcaymanchem.com |

| Synonyms | (±)-15-deoxy-16R-hydroxy-17-cyclobutyl PGE1, 15-deoxy-16R-hydroxy-17-cyclobutyl PGE1 caymanchem.comcaymanchem.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

7-[(1R,2R,3R)-3-hydroxy-2-[(E,4R)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O5/c1-2-13-23(14-8-15-23)21(26)11-7-10-18-17(19(24)16-20(18)25)9-5-3-4-6-12-22(27)28/h7,10,17-18,20-21,25-26H,2-6,8-9,11-16H2,1H3,(H,27,28)/b10-7+/t17-,18-,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAYNQYXOKJDXAV-NMXQQJQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCC1)C(CC=CC2C(CC(=O)C2CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1(CCC1)[C@@H](C/C=C/[C@H]2[C@@H](CC(=O)[C@@H]2CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Prostanoid Receptor Pharmacology of R Butaprost Free Acid

EP2 Receptor Agonism

(R)-Butaprost (free acid) functions as an agonist at the EP2 receptor, a G-protein coupled receptor that mediates a range of cellular responses upon binding with its endogenous ligand, PGE2. abcam.comacs.org

Selectivity Profile for EP2 Receptor Subtype

(R)-Butaprost is characterized by its good selectivity for the EP2 receptor subtype over other prostanoid receptors, including other EP receptor subtypes (EP1, EP3, EP4), as well as DP, FP, IP, and TP receptors. glpbio.comvincibiochem.itcvmh.fr While it demonstrates a clear preference for the EP2 receptor, some studies indicate a degree of interaction with other receptors. For instance, one study noted that butaprost (the parent compound) was only about 18-fold more selective for EP2 over the EP3 receptor in binding assays. researchgate.net Another study showed that while selective for EP2 in binding assays, it was equally effective in activating IP receptors in functional assays. nih.gov The free acid form, in particular, has been shown to have lost some selectivity over the IP receptor compared to its ester form. nih.gov

Quantitative Binding Affinity Characteristics (K_i, EC_50 values)

The binding affinity and potency of (R)-Butaprost (free acid) and its related compounds have been quantified in various studies. The free acid form generally exhibits a higher affinity for the EP2 receptor compared to its methyl ester counterpart. caymanchem.comresearchgate.net

For the murine EP2 receptor, butaprost (the methyl ester) has a reported K_i of 2.4 μM and an EC_50 of 33 nM. medchemexpress.commedchemexpress.com The free acid form of butaprost binds to membranes from EP2 receptor-transfected CHO cells with a significantly lower K_i value of 73 nM, compared to 2,400 nM for the methyl ester. caymanchem.combertin-bioreagent.com In another study, butaprost free acid was found to have a K_i of approximately 80 nM for the human and murine recombinant EP2 receptor. researchgate.net

Here is an interactive data table summarizing the binding affinities:

| Compound | Receptor | Cell Line | K_i (nM) | EC_50 (nM) |

| Butaprost (methyl ester) | Murine EP2 | - | 2400 medchemexpress.commedchemexpress.com | 33 medchemexpress.commedchemexpress.com |

| Butaprost (free acid) | EP2 | CHO cells | 73 caymanchem.combertin-bioreagent.com | - |

| Butaprost (free acid) | Human/Murine EP2 | Recombinant | ~80 researchgate.net | - |

Comparative Pharmacological Activity

The pharmacological activity of (R)-Butaprost (free acid) is often compared with its epimers and ester derivatives to understand the structural requirements for receptor interaction and potency.

Activity of (R)-Butaprost (free acid) versus other Butaprost Epimers (e.g., 16(S)-Epimer)

Historically, there was confusion regarding the stereochemistry of the more active epimer of butaprost. It was initially reported that the (R)-epimer was the more active form. caymanchem.com However, later studies correctly identified the 16(S)-epimer as the more potent of the two. glpbio.comvincibiochem.it The (R)-Butaprost epimer is generally considered to be the less active of the C-16 epimers. caymanchem.comcvmh.fr

Differences in Receptor Affinity and Potency between Free Acid and Ester Derivatives

A consistent finding in the pharmacology of prostanoids is that the free acid forms generally exhibit higher binding affinity and potency compared to their corresponding ester derivatives. caymanchem.comresearchgate.net This holds true for butaprost. Prostaglandin (B15479496) free acids typically bind to their cognate receptors with 10 to 100 times the affinity of the ester derivative. caymanchem.combertin-bioreagent.com

Specifically, butaprost free acid has a significantly higher affinity for the EP2 receptor (K_i ≈ 73-80 nM) compared to butaprost methyl ester (K_i ≈ 2400 nM). researchgate.netcaymanchem.combertin-bioreagent.com This difference in affinity is substantial, with the free acid being approximately 30 to 39 times more potent in binding to the human and murine recombinant EP2 receptor. researchgate.net This increased potency is attributed to the presence of the natural C-1 carboxylic acid, which is crucial for optimal receptor interaction. caymanchem.com

Mechanistic Insights and Intracellular Signaling Pathways Mediated by R Butaprost Free Acid

G Protein-Coupled Receptor (GPCR) Interaction and Activation

(R)-Butaprost (free acid) primarily interacts with the EP2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily. caymanchem.comabcam.comfrontiersin.org GPCRs are integral membrane proteins that play a crucial role in transducing extracellular signals into intracellular responses. frontiersin.org The binding of (R)-Butaprost to the EP2 receptor initiates a conformational change in the receptor, leading to the activation of associated G proteins. abcam.com Specifically, the EP2 receptor is coupled to the stimulatory G protein, Gαs. nih.govnih.gov This interaction is a critical first step in the signaling cascade mediated by (R)-Butaprost.

While (R)-Butaprost is selective for the EP2 receptor, it's important to note that the free acid form generally exhibits a higher binding affinity for prostanoid receptors compared to its ester derivatives. caymanchem.comcaymanchem.combertin-bioreagent.com For instance, butaprost binds to EP2 receptor-transfected CHO cell membranes with a Ki value of 2,400 nM, whereas butaprost (free acid) has a significantly lower Ki of 73 nM. caymanchem.combertin-bioreagent.com

Modulation of the Cyclic Adenosine (B11128) Monophosphate (cAMP) Pathway via Adenylate Cyclase Activation

Upon activation by (R)-Butaprost, the Gαs subunit of the G protein dissociates and activates adenylate cyclase. abcam.comnih.gov This enzyme then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a key second messenger. abcam.comatsjournals.org The resulting increase in intracellular cAMP levels is a hallmark of EP2 receptor activation by agonists like (R)-Butaprost. atsjournals.orgtmd.ac.jpmdpi.com

Studies have shown that treatment with butaprost leads to a significant increase in intracellular cAMP levels in various cell types. atsjournals.orgtmd.ac.jp For example, in IMR-90 human fetal lung fibroblasts, butaprost at concentrations of 500 and 5,000 nM significantly increased cAMP levels. atsjournals.org This elevation of cAMP is central to many of the downstream effects of (R)-Butaprost. However, some research suggests that certain effects of butaprost, such as its anti-fibrotic actions on TGF-β/Smad signaling, may be independent of the cAMP/PKA pathway. researchgate.netnih.gov

Downstream Signaling Cascades

The initial signal of EP2 receptor activation by (R)-Butaprost is amplified and diversified through several downstream signaling cascades.

Regulation of TGF-β/Smad Signaling Pathway

Transforming growth factor-β (TGF-β) signaling, which primarily operates through the Smad pathway, is a critical regulator of cellular processes like proliferation, differentiation, and fibrosis. nih.govcreative-diagnostics.com Research indicates that (R)-Butaprost can modulate this pathway. Specifically, butaprost has been shown to attenuate fibrosis by hampering TGF-β/Smad2 signaling. nih.govmedchemexpress.com In some contexts, the mechanism of action of butaprost appears to be a direct effect on TGF-β/Smad signaling. nih.gov For instance, the prostacyclin analogue beraprost, which also elevates cAMP, has been shown to inhibit cardiac fibroblast proliferation by suppressing the TGF-β-Smad signal pathway. plos.org This suggests a potential crosstalk between the cAMP pathway and TGF-β/Smad signaling, where components of the cAMP pathway might interfere with Smad-mediated gene transcription. mdpi.complos.org

Involvement of the Protein Kinase C (PKC) Pathway

Protein Kinase C (PKC) represents a family of serine/threonine kinases involved in a multitude of cellular responses. bosterbio.com While EP2 receptor signaling is classically associated with the Gαs-cAMP pathway, evidence suggests a link between EP2 receptor stimulation and PKC activation. nih.gov Studies have shown that both prostaglandin (B15479496) F2α (PGF2α) and butaprost can upregulate the expression of the orphan nuclear receptor Nur77 through the PKC pathway. nih.gov However, the interaction appears complex, as inhibition of PKC did not affect the potentiation of butaprost-mediated cAMP release by PGF2α in some experimental setups, suggesting that the PLC-PKC pathway may not be the primary route for this specific cross-talk. nih.gov The activation of different PKC isoforms by PGF2α and butaprost might explain these differential regulatory effects on Nur77 expression. nih.gov

Activation and Phosphorylation of ERK1/2 (Extracellular Signal-Regulated Kinases 1/2)

The Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) are key components of the mitogen-activated protein kinase (MAPK) signaling pathway, which regulates cell proliferation, differentiation, and survival. Research has demonstrated that butaprost can induce the activation and phosphorylation of ERK1/2. nih.govresearchgate.netcore.ac.uk This activation has been observed to be dose- and time-dependent. nih.govresearchgate.net

The activation of ERK1/2 by butaprost appears to be mediated through multiple upstream effectors. One significant pathway involves the transactivation of the Epidermal Growth Factor Receptor (EGFR). nih.gov Butaprost treatment has been shown to induce the formation of a β-arrestin1-Src complex, leading to the activation of both Src and EGFR, which in turn phosphorylates ERK1/2. nih.govnih.gov Inhibition of either Src or EGFR significantly reduces butaprost-induced ERK1/2 phosphorylation. nih.govresearchgate.net Additionally, the PKA pathway, activated by the butaprost-induced rise in cAMP, also contributes to ERK1/2 activation, as PKA inhibitors have been shown to decrease butaprost-induced ERK1/2 phosphorylation. nih.gov Interestingly, the β-arrestin1/Src/EGFR and PKA pathways appear to be independent mechanisms through which the EP2 receptor mediates ERK1/2 activation. nih.govnih.gov In vascular smooth muscle cells, activation of the EP2 receptor has been shown to suppress PDGF-induced ERK1/2 phosphorylation. ahajournals.org

Induction of Akt and STAT3 Phosphorylation

(R)-Butaprost has been shown to induce the phosphorylation of both Akt (also known as Protein Kinase B) and STAT3 (Signal Transducer and Activator of Transcription 3). nih.govresearchgate.net The activation of these signaling proteins is crucial for various cellular functions, including cell survival, proliferation, and inflammation.

In Vitro Biological Activities of R Butaprost Free Acid

Effects on Cell Signaling and Gene Expression

As an EP2 receptor agonist, (R)-Butaprost is instrumental in signaling cascades that lead to the elevation of intracellular cyclic AMP (cAMP). In human neutrophils, agonists for the EP2 receptor, such as butaprost, have been documented to increase cAMP levels. nih.gov However, a study reported a poor correlation (r = 0.38) between the capacity of EP2 agonists to elevate cAMP and their effectiveness in inhibiting neutrophil chemotaxis. nih.gov Research suggests that the activation of both EP2 and EP4 receptors is required to achieve a substantial increase in cAMP, which in turn leads to the inhibition of specific neutrophil functions. nih.gov While butaprost acting alone can trigger cAMP production, its efficacy is significantly enhanced when combined with an EP4 agonist, producing an effect comparable to that of PGE2. nih.gov

(R)-Butaprost has been shown to induce the expression of Nur77, an orphan nuclear receptor, in several cell lines.

In hEP2-HEK293/EBNA Cells: In human embryonic kidney (HEK) 293/EBNA cells engineered to stably express the human EP2 receptor, gene chip analysis revealed that butaprost caused an approximate five-fold increase in Nur77 mRNA expression. medchemexpress.comnih.govmerckmillipore.com This effect was observed to be dependent on both dose and time, peaking one hour after treatment and returning to near-baseline levels within 24 hours. nih.gov The underlying signaling mechanism for this upregulation involves the protein kinase C (PKC) pathway. nih.govmerckmillipore.com

In Human Trabecular Meshwork (TM) Cells: Treatment with butaprost led to an upregulation of Nur77 expression in primary human TM cells. nih.govmerckmillipore.com

In Human Ciliary Smooth Muscle (SM) Cells: In contrast, butaprost only induced a slight upregulation of Nur77 mRNA in human ciliary SM cells. nih.govmerckmillipore.com

| Cell Line | Effect of (R)-Butaprost | Key Findings | Citations |

|---|---|---|---|

| hEP2-HEK293/EBNA | ~5-fold upregulation of Nur77 mRNA | Dose- and time-dependent; mediated by PKC pathway. | medchemexpress.comnih.govmerckmillipore.com |

| Human Trabecular Meshwork (TM) | Upregulation of Nur77 expression | Demonstrates EP2 receptor activity in these cells. | nih.govmerckmillipore.com |

| Human Ciliary Smooth Muscle (SM) | Slight upregulation of Nur77 mRNA | Less pronounced effect compared to TM cells. | nih.govmerckmillipore.com |

Elevation of Neutrophil Cyclic AMP Levels

Modulation of Cellular Functions

(R)-Butaprost has demonstrated an inhibitory effect on the chemotaxis of human neutrophils. In studies where neutrophils were stimulated with N-formyl-methionyl-leucine-phenylalanine (FMLP), butaprost inhibited their directed migration in a concentration-dependent fashion, with a reported half-maximal effective concentration (EC50) of 106.4 ± 63 nM. nih.gov This inhibitory action is consistent with its function as an EP2 receptor agonist. nih.gov Furthermore, butaprost has been found to mimic the inhibitory effects of PGE2 on eosinophil migration, an action also mediated through EP2 receptors. aai.org

(R)-Butaprost has been found to suppress the degranulation process in several types of mast cells.

Human Lung Mast Cells: Butaprost effectively curtails the IgE-mediated release of histamine (B1213489) from human lung mast cells in a concentration-dependent manner, with a pEC50 of 5.2 ± 0.2. nih.gov Prolonged exposure (24 hours) of these cells to butaprost resulted in a diminished response to subsequent PGE2 administration, indicating a homologous desensitization of the EP2 receptor. nih.gov

Peritoneal-derived Mast Cells (PDMC) and Lung-derived Mast Cells (LMC): In murine PDMC and LMC populations, the selective activation of the EP2 receptor by butaprost resulted in a partial prevention of antigen-induced degranulation, as measured by β-hexosaminidase release. nih.gov

Human Mast Cells (hMCs): Butaprost produces a weak stimulation of cAMP accumulation in hMCs, which is linked to the inhibition of cytokine production. ashpublications.org It has been specifically shown to inhibit the generation of Tumor Necrosis Factor-alpha (TNF-α) at a concentration of 10 μM. ashpublications.org The protective effect observed with PGE2 against mast cell degranulation induced by osmotic stress is mediated via EP2 and EP4 receptors, and the EP2 agonist butaprost is known to contribute to this protective effect. plos.org

| Mast Cell Type | Effect of (R)-Butaprost | Measured Parameter | Citations |

|---|---|---|---|

| Human Lung Mast Cells | Inhibition (pEC50 = 5.2 ± 0.2) | IgE-mediated histamine release | nih.gov |

| Murine PDMC & LMC | Inhibition by 3.75-25% (PDMC) and 40-60% (LMC) | β-hexosaminidase release | nih.gov |

| Human Mast Cells (hMCs) | Inhibition | TNF-α generation | ashpublications.org |

(R)-Butaprost has a notable impact on preventing the differentiation of fibroblasts into myofibroblasts and influencing cellular contractility, particularly in the presence of the profibrotic cytokine Transforming Growth Factor-beta 2 (TGF-β2).

Human Trabecular Meshwork (TM) Cells: In an in vitro model using adult primary human TM cells, butaprost was shown to inhibit the myofibroblast transition that is typically induced by TGF-β2. arvojournals.orgarvojournals.org It specifically blunted both the TGF-β2-mediated contraction of collagen gel matrices and the deposition of new collagen. arvojournals.orgarvojournals.org This relaxing effect was linked to the inhibition of myosin light chain (MLC) phosphorylation and a reduction in the formation of actin stress fibers. arvojournals.orgarvojournals.org The proposed mechanism involves an increase in cAMP, as the direct adenylate cyclase activator, forskolin, replicated the inhibitory effect on contraction. arvojournals.orgarvojournals.org

Lung Fibroblasts: The inhibitory effects of PGE2 on TGF-β1-induced myofibroblast differentiation in both fetal (IMR-90) and adult lung fibroblasts are mirrored by butaprost. researchgate.netatsjournals.org Studies have shown that butaprost reduces the expression of both alpha-smooth muscle actin (α-SMA) and collagen protein that are otherwise increased by TGF-β1. atsjournals.org This action is tied to the activation of the EP2 receptor and the subsequent rise in intracellular cAMP levels. researchgate.netatsjournals.org

Dermal Fibroblasts: In adult human dermal fibroblasts, butaprost was observed to decrease collagen gel contraction by 46%, 52%, and 30% at 2, 4, and 24 hours, respectively. nih.gov Interestingly, this effect was not seen in fetal dermal fibroblast collagen gel contraction. nih.gov

| Cell Type | Primary Effect | Mechanism/Associated Findings | Citations |

|---|---|---|---|

| Human Trabecular Meshwork (TM) Cells | Inhibits TGF-β2-induced myofibroblast transition | Attenuates contraction and collagen deposition; inhibits MLC phosphorylation; cAMP-mediated. | arvojournals.orgarvojournals.org |

| Human Lung Fibroblasts (fetal and adult) | Inhibits TGF-β1-induced myofibroblast transition | Decreases α-SMA and collagen expression; EP2/cAMP-mediated. | researchgate.netatsjournals.org |

| Human Adult Dermal Fibroblasts | Decreases collagen gel contraction | Effect observed at 2, 4, and 24 hours. | nih.gov |

Impact on Myofibroblast Transition and Cellular Contraction

Inhibition of TGF-β2-Induced Contraction

Transforming growth factor-beta 2 (TGF-β2) is a well-known profibrotic cytokine that can induce contractile activity in various cell types, including human trabecular meshwork (TM) cells. arvojournals.org In vitro studies using a three-dimensional (3D) TM cell-populated collagen gel (CPCG) model have demonstrated that (R)-Butaprost can counteract this effect. While TGF-β2 induces a time-dependent contraction of the collagen gel, the presence of butaprost significantly inhibits this TGF-β2-mediated contraction. arvojournals.orgarvojournals.org

The relaxing effect of butaprost on TGF-β2-induced contraction was observed to be most significant at 24 hours, with a reported 20% increase in the collagen gel surface area compared to treatment with TGF-β2 alone. arvojournals.org This inhibitory action on contraction was not observed when butaprost was administered by itself. arvojournals.org The mechanism underlying this effect is suggested to be linked to the EP2 receptor's coupling to Gαs protein and subsequent activation of the adenylyl cyclase/cAMP pathway. arvojournals.orgspandidos-publications.com This is supported by findings where forskolin, a direct activator of adenylyl cyclase, mimicked the inhibitory effect of butaprost on TGF-β2-induced contraction. arvojournals.org

Table 1: Effect of (R)-Butaprost (free acid) on TGF-β2-Induced Contraction in a 3D Human Trabecular Meshwork Cell Model

| Treatment Condition | Observation | Outcome |

| Control (DMSO) | No significant change in collagen gel surface area. | Baseline state |

| TGF-β2 (0.2 ng/mL) | Time-dependent decrease in collagen gel surface area. | Induces Contraction |

| (R)-Butaprost (1 µM) | No significant change in collagen gel surface area. | No intrinsic contractile effect |

| (R)-Butaprost (1 µM) + TGF-β2 (0.2 ng/mL) | Significant inhibition of TGF-β2-mediated decrease in collagen gel surface area. | Inhibits Induced Contraction |

Data synthesized from research findings. arvojournals.orgarvojournals.org

Modulation of Actin Polymerization and Myosin Light Chain (MLC) Phosphorylation

The contractile properties of non-muscle cells are largely governed by the organization of the actin cytoskeleton and the activity of the motor protein myosin II. nih.gov TGF-β2 is known to promote a contractile phenotype by increasing the assembly of actin into stress fibers and enhancing the phosphorylation of myosin light chain (MLC), a key regulatory step for actomyosin (B1167339) contractility. arvojournals.orgnih.govnih.gov

Research has shown that (R)-Butaprost effectively inhibits these TGF-β2-induced molecular changes. In cultured human TM cells, treatment with butaprost was found to prevent the formation of actin stress fibers that is typically induced by TGF-β2. arvojournals.org Furthermore, Western blot analyses have confirmed that butaprost inhibits the TGF-β2-dependent phosphorylation of MLC. arvojournals.orgarvojournals.orgresearchgate.net By inhibiting both actin polymerization and MLC phosphorylation, butaprost disrupts the molecular machinery required for cell contraction. arvojournals.org

Table 2: Effect of (R)-Butaprost (free acid) on Myofibroblast Markers Induced by TGF-β2

| Molecular Marker | Effect of TGF-β2 | Effect of (R)-Butaprost (1 µM) on TGF-β2-Induced Cells |

| Actin Polymerization (Stress Fibers) | Increased | Inhibited |

| Myosin Light Chain (MLC) Phosphorylation | Increased | Inhibited |

Data based on immunocytochemistry and Western blot analyses in human TM cells. arvojournals.orgarvojournals.org

Reduction of Collagen Deposition

A hallmark of fibrosis is the excessive deposition of extracellular matrix (ECM) proteins, particularly collagen. mdpi.com TGF-β2 is a potent stimulator of collagen production. arvojournals.org In vitro studies have consistently demonstrated that (R)-Butaprost can inhibit collagen deposition. arvojournals.orgarvojournals.orgmdpi.com

In human TM cells treated with TGF-β2, butaprost was shown to significantly reduce the deposition of collagen. arvojournals.orgmdpi.com This effect extends to the transcriptional level. Butaprost significantly decreased the TGF-β2-induced upregulation of COL1A1 mRNA, the gene encoding the alpha-1 chain of type I collagen, at both 6 and 24 hours of treatment. arvojournals.orgarvojournals.org This suggests that butaprost interferes with the TGF-β2 signaling pathway that leads to collagen gene expression. arvojournals.org Similar inhibitory effects on collagen expression by butaprost, acting via the EP2 receptor and cAMP signaling, have also been observed in normal human lung fibroblasts. physiology.org

Table 3: Effect of (R)-Butaprost (free acid) on TGF-β2-Mediated Collagen Regulation

| Parameter | Effect of TGF-β2 | Effect of (R)-Butaprost (1 µM) on TGF-β2-Induced Cells |

| Collagen Deposition | Increased | Inhibited |

| COL1A1 mRNA Expression | Upregulated | Significantly Decreased |

Data derived from immunocytochemistry and gene expression analyses in human TM cells. arvojournals.orgarvojournals.org

In Vivo Preclinical Pharmacological Studies of R Butaprost Free Acid in Non Human Models

Ocular Physiological Responses

Studies in non-human primate models have been crucial in defining the mechanism by which Butaprost affects ocular dynamics, primarily focusing on its influence on aqueous humor outflow pathways and the resulting changes in intraocular pressure (IOP).

Modulation of Uveoscleral Outflow

The primary mechanism for Butaprost-induced ocular hypotension is the enhancement of the uveoscleral outflow pathway. researchgate.netdovepress.com In experiments conducted on cynomolgus monkeys, topical application of Butaprost was found to significantly increase uveoscleral outflow. researchgate.net One study measured this outflow at 1.03 ± 0.20 µL/min in Butaprost-treated eyes, compared to 0.53 ± 0.18 µL/min in vehicle-treated eyes. researchgate.net This physiological change is supported by morphological evidence from long-term treatment, which revealed increased spaces between ciliary muscle bundles, suggesting the formation of new outflow channels. researchgate.net Interestingly, Butaprost did not have a significant effect on the conventional (trabecular) outflow facility or aqueous humor flow in these monkey models. researchgate.netnih.gov This indicates that the IOP-lowering effect of Butaprost is almost exclusively mediated by its action on the uveoscleral pathway in primates. nih.gov

Effects on Intraocular Pressure

Consistent with its effects on uveoscleral outflow, Butaprost has demonstrated significant efficacy in lowering intraocular pressure in both normotensive and hypertensive non-human models. In conscious, ocular normotensive cynomolgus monkeys, a single dose of Butaprost produced a significant decrease in IOP. researchgate.net The compound was also effective in monkeys with laser-induced ocular hypertension, reducing the elevated IOP to levels comparable to the contralateral normotensive eyes. researchgate.net

Studies in mouse models of ocular hypertension have further corroborated these findings. In a steroid-induced ocular hypertension mouse model, Butaprost was among the tested prostaglandin (B15479496) receptor agonists that significantly lowered IOP. mdpi.com Similarly, in another ocular hypertensive mouse model, Butaprost reduced IOP effectively within hours of application, although its duration of action was shorter compared to other novel agonists. nih.gov

Table 1: Effect of Butaprost on Intraocular Pressure (IOP) in Non-Human Models

| Animal Model | Condition | Key Finding | Reference |

|---|---|---|---|

| Cynomolgus Monkey | Ocular Normotensive | Significantly decreased IOP after a single dose. | researchgate.net |

| Cynomolgus Monkey | Laser-Induced Ocular Hypertension | Reduced IOP to levels of the normotensive contralateral eye. | researchgate.net |

| Mouse | Steroid-Induced Ocular Hypertension | Significantly lowered IOP with a peak reduction of 65.2%. | mdpi.com |

| Mouse | Ocular Hypertensive | Reduced IOP by -2.5 mmHg after 3 hours. | nih.gov |

Tissue-Specific Responses

The pharmacological actions of Butaprost extend beyond the eye, with notable effects on smooth muscle tissues in various organ systems, mediated through the activation of EP2 receptors.

Smooth Muscle Relaxation in Various Organ Systems (e.g., Trachea, Bronchiole, Myometrium)

Butaprost has been shown to be a potent relaxant of pre-contracted smooth muscle in several non-human models. In mouse tracheal rings contracted with carbachol, Butaprost induced a concentration-dependent relaxation. nih.gov Similar relaxant effects were observed in dog bronchiole smooth muscle rings, where Butaprost inhibited contractions. nih.gov These findings in airway smooth muscle highlight the potential role of EP2 receptor activation in bronchodilation. nih.govdkit.ie

Beyond the respiratory system, Butaprost's effects have been characterized in uterine smooth muscle. Studies on human non-pregnant myometrium have utilized Butaprost to demonstrate that EP2 receptors mediate relaxation, inhibiting contractions induced by electrical field stimulation. nih.gov While this specific finding is from human tissue, it establishes a key pharmacological action of Butaprost on myometrial smooth muscle that is foundational for preclinical non-human model investigations. nih.govresearchgate.net

Table 2: Smooth Muscle Relaxation Effects of Butaprost in Various Tissues

| Organ System | Tissue | Animal Model | Effect | Reference |

|---|---|---|---|---|

| Respiratory | Trachea | Mouse | Caused concentration-dependent relaxation of pre-contracted tissue. | nih.gov |

| Respiratory | Bronchiole | Dog | Inhibited EFS-induced contractions. | nih.gov |

| Reproductive | Myometrium | Human (in vitro) | Inhibited contractions induced by electrical field stimulation. | nih.gov |

Neuroprotection Studies

Activation of the EP2 receptor by agonists like Butaprost has been investigated for its potential neuroprotective effects, particularly in the context of excitotoxicity, a pathological process involving excessive stimulation by neurotransmitters like glutamate (B1630785). nih.govmednexus.org

Attenuation of Glutamate-Induced Neurotoxicity in Neuronal Cultures

In vitro studies using neuronal cultures have provided evidence for the neuroprotective capacity of Butaprost against excitotoxic insults. One study examined the effect of Butaprost on N-Methyl-D-aspartate (NMDA)-induced toxicity in mouse retinal cell cultures. researchgate.net NMDA is an agonist for a subtype of glutamate receptor, and its over-activation leads to neuronal cell death. nih.gov The results showed that Butaprost provided a significant neuroprotective effect against this NMDA-induced toxicity. researchgate.net

Further supporting a protective role, studies in primary cortical neuronal cultures from mice demonstrated that the EP2 receptor agonist Butaprost significantly attenuated cell death induced by hemin, a compound that can stimulate glutamate-mediated excitotoxicity. nih.gov This protection is believed to occur through the cAMP-Epac signaling pathway downstream of EP2 receptor activation. nih.gov These findings suggest that targeting the EP2 receptor with agonists like Butaprost could be a strategy for minimizing neuronal damage in conditions associated with excitotoxicity. researchgate.netnih.gov

Table 3: Neuroprotective Effects of Butaprost in Neuronal Culture Models

| Model System | Toxic Insult | Key Finding | Reference |

|---|---|---|---|

| Mouse Retinal Cell Cultures | NMDA (Glutamate Agonist) | Provided a significant neuroprotective effect against NMDA-induced toxicity. | researchgate.net |

| Mouse Primary Cortical Neurons | Hemin | Significantly attenuated hemin-induced neurotoxicity by up to 60.1%. | nih.gov |

Protective Effects in Models of Cerebral Ischemia

(R)-Butaprost (free acid), a selective agonist for the prostaglandin E2 (PGE2) receptor subtype EP2, has demonstrated neuroprotective properties in non-human models of cerebral ischemia. The EP2 receptor is widely expressed in key brain regions such as the cerebral cortex, hippocampus, and striatum. jneurosci.org Its activation is implicated in neuroprotective signaling pathways. frontiersin.org

Studies using mouse models of focal cerebral ischemia have shown that the EP2 receptor plays a crucial role in the brain's response to ischemic injury. frontiersin.org Activation of the EP2 receptor by its agonists has been found to confer neuroprotection. For instance, in a mouse model of focal cerebral ischemia, the selective EP2 receptor agonist butaprost provided dose-dependent neuroprotection. frontiersin.org This aligns with findings that genetic deletion of the EP2 receptor can aggravate ischemic brain damage. frontiersin.orgresearchgate.net

The neuroprotective effects of EP2 receptor activation are believed to be mediated through a Protein Kinase A (PKA)-dependent mechanism, which offers protection against excitotoxicity and oxidative stress. frontiersin.org In vitro experiments on dispersed hippocampal cultures and organotypic hippocampal slices have substantiated these findings, showing that butaprost significantly protected neurons from glutamate-mediated toxicity and oxygen-glucose deprivation (OGD). jneurosci.org This protection was reversible by inhibiting PKA, confirming the involvement of the cAMP signaling pathway. jneurosci.org

While most early studies point towards a neuroprotective role for EP2 receptor activation, it is worth noting that the function of this receptor in ischemic stroke has been a subject of some debate. nih.gov Some research suggests that the timing of the activation and the specific cell types involved may lead to different outcomes. researchgate.net However, a significant body of preclinical evidence supports the concept that targeting the EP2 receptor with agonists like butaprost is a viable strategy for reducing neuronal injury following an ischemic event. frontiersin.orgnih.gov

| Model | Key Findings | Reference |

|---|---|---|

| Mouse Model of Focal Cerebral Ischemia | Butaprost, a selective EP2 agonist, conferred dose-dependent neuroprotection. | frontiersin.org |

| Mouse Model of Transient Forebrain Ischemia (MCAO) | Genetic deletion of the EP2 receptor led to a significant increase in cerebral infarction, suggesting a protective role for the receptor that butaprost activates. | jneurosci.org |

| Permanent Middle Cerebral Artery Occlusion (pMCAO) Mouse Model | Genetic deletion of the EP2 receptor resulted in a marked increase in stroke volume. | researchgate.net |

| In Vitro: Dispersed & Organotypic Hippocampal Cultures (NMDA & OGD toxicity) | Activation of the EP2 receptor with butaprost significantly protected neurons from glutamate-mediated and oxygen-deprivation-induced toxicity. | jneurosci.org |

Anti-fibrotic Mechanisms

(R)-Butaprost (free acid) exhibits significant anti-fibrotic properties by modulating key signaling pathways involved in the fibrotic process. Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, can lead to organ dysfunction. The anti-fibrotic action of butaprost is primarily linked to its ability to interfere with the Transforming Growth Factor-β (TGF-β) signaling pathway. nih.govnih.gov

TGF-β is a central regulator of fibrosis, promoting the differentiation of fibroblasts into myofibroblasts and stimulating the production of ECM components like collagen and fibronectin. rug.nl Butaprost has been shown to hamper TGF-β/Smad2 signaling. medchemexpress.com Specifically, studies have demonstrated that butaprost can reduce the phosphorylation of Smad2, a key downstream mediator of TGF-β signaling. nih.govnih.gov This inhibition of the TGF-β/Smad pathway appears to be a primary mechanism for its anti-fibrotic effects. nih.govnih.govresearchgate.net Interestingly, this anti-fibrotic action was found to be independent of the cAMP/PKA signaling pathway in the context of renal fibrosis. nih.govnih.gov

Attenuation of Fibrosis in Preclinical Disease Models

The anti-fibrotic efficacy of (R)-Butaprost has been validated in several in vivo preclinical models of organ fibrosis, particularly in the kidney, lung, and eye. nih.govnih.govnih.gov

In a well-established mouse model of renal fibrosis, Unilateral Ureteral Obstruction (UUO), treatment with butaprost significantly attenuated the development of fibrosis. nih.govnih.govalspi.com This was evidenced by a marked reduction in both the gene and protein expression of key fibrotic markers, including α-smooth muscle actin (α-SMA), fibronectin, and collagen 1A1. nih.govnih.gov These findings in animal models were further supported by similar anti-fibrotic effects observed in human precision-cut kidney slices exposed to TGF-β, highlighting the translational potential of these results. nih.govrug.nlalspi.com

The beneficial effects of butaprost extend beyond the kidney. Studies have reported that butaprost also protects against pulmonary fibrosis. nih.govalspi.com It has been shown to inhibit the transition of lung fibroblasts into myofibroblasts, a critical step in the development of lung fibrosis. nih.gov Furthermore, butaprost has been found to reduce collagen synthesis in pulmonary fibroblasts. alspi.com

In the context of ocular fibrosis, research on human subconjunctival Tenon's fibroblasts, which are involved in scarring after glaucoma filtration surgery, showed that butaprost inhibited their proliferation and reduced collagen synthesis. nih.gov Similarly, in models relevant to glaucoma, butaprost was found to inhibit the TGF-β2-induced myofibroblast transition of human trabecular meshwork cells, preventing both cell contraction and collagen deposition. arvojournals.org

| Disease Model | Animal/Cell Type | Key Findings | Reference |

|---|---|---|---|

| Renal Fibrosis (Unilateral Ureteral Obstruction) | Mice | Attenuated development of fibrosis; reduced gene and protein expression of α-SMA, fibronectin, and collagen 1A1. | nih.govnih.govmedchemexpress.com |

| Renal Fibrosis (TGF-β induced) | Human Precision-Cut Kidney Slices | Demonstrated an anti-fibrotic effect, antagonizing TGF-β-induced fibrogenesis. | nih.govrug.nl |

| Pulmonary Fibrosis (TGF-β1 induced) | Normal Human Lung Fibroblasts (NHLF) | Attenuated expression of α-SMA and fibronectin. | nih.gov |

| Ocular Fibrosis / Scarring | Human Subconjunctival Tenon's Fibroblasts | Inhibited fibroblast proliferation and collagen synthesis. | nih.gov |

| Glaucoma Model (TGF-β2 induced) | Adult Primary Human Trabecular Meshwork Cells | Inhibited myofibroblast transition by attenuating cell contraction and collagen deposition. | arvojournals.org |

Structure Activity Relationship Sar and Analog Development of R Butaprost Free Acid

Influence of the C-1 Carboxylic Acid Moiety on Receptor Binding Affinity

The C-1 carboxylic acid is a defining feature of most naturally occurring prostaglandins (B1171923) and their analogs, playing a critical role in their interaction with prostanoid receptors. semanticscholar.orggoogle.com Research has consistently shown that this acidic moiety is essential for high-affinity binding and activation of various EP receptor subtypes, including the EP2 receptor. semanticscholar.org

The significance of the free carboxylic acid is starkly illustrated when comparing the binding affinities of butaprost (free acid) and its corresponding methyl ester derivative. Prostaglandin (B15479496) free acids typically exhibit a 10 to 100-fold greater affinity for their target receptors than their ester forms. caymanchem.comcaymanchem.comcvmh.fr In the case of butaprost, the free acid form demonstrates a dramatically higher affinity for the EP2 receptor. Studies on membranes from CHO cells transfected with the EP2 receptor revealed that butaprost (free acid) has a Ki value of 73 nM. caymanchem.comcvmh.frglpbio.com In contrast, its methyl ester prodrug, butaprost, binds with a significantly lower affinity, showing a Ki value of 2,400 nM. caymanchem.comcvmh.frglpbio.com This substantial difference underscores the C-1 carboxylic acid's crucial role in anchoring the ligand to the receptor binding pocket, likely through ionic and hydrogen bond interactions. semanticscholar.org

While the butaprost methyl ester is less potent, it has been suggested to offer greater selectivity for EP2 over EP4 receptors compared to the free acid. semanticscholar.org Nevertheless, the profound loss in affinity upon esterification highlights that the free acid is the primary active form at the receptor level. nih.gov This principle is not unique to butaprost; for instance, the free acid of misoprostol (B33685) is approximately 4300 times more potent than its methyl ester. researchgate.net These findings collectively establish the C-1 carboxylic acid as a principal determinant of high-affinity binding for butaprost and related prostanoids at the EP2 receptor.

| Compound | Receptor | Cell Line | Binding Affinity (Ki, nM) |

|---|---|---|---|

| Butaprost (free acid) | EP2 | CHO-transfected | 73 |

| Butaprost (methyl ester) | EP2 | CHO-transfected | 2400 |

| CAY10399 (2-series congener of butaprost free acid) | EP2 | CHO-transfected | 92 |

Stereochemical Considerations at C-16 and their Impact on Biological Activity

The stereochemistry of the side chains, particularly at the C-16 position of the omega (ω) chain, is a critical factor influencing the biological activity of prostaglandin analogs. In the case of butaprost, the orientation of the hydroxyl group at C-16 significantly impacts its potency.

(R)-Butaprost, the subject of this article, is the C-16 epimer of the more commonly referenced butaprost, which possesses the 16(S) configuration. cvmh.fr It is generally considered the less active of the two epimers. cvmh.frcaymanchem.com This stereochemical distinction is crucial, as the spatial arrangement of the C-16 hydroxyl group and the adjacent C-17 cyclobutyl moiety affects how the ligand fits into and interacts with the binding site of the EP2 receptor. While detailed pharmacological studies on (R)-butaprost are less common, the established lower activity compared to its 16(S) counterpart highlights the stereospecificity of the receptor. cvmh.frcaymanchem.com The difference in activity between the 16(R) and 16(S) isomers demonstrates that the receptor's binding pocket is highly sensitive to the three-dimensional shape of the ligand's ω-chain.

Strategies for Enhancing Potency, Selectivity, and Metabolic Stability through Chemical Modifications

The development of butaprost analogs has been driven by the need to improve potency, receptor subtype selectivity, and metabolic stability, addressing the inherent limitations of natural prostaglandins. google.comnih.gov

One key strategy involves modifications to the ω-chain. The introduction of a cyclobutyl group at the C-17 position in butaprost was a successful early modification that conferred high potency at the EP2 receptor. researchgate.net Further optimization of the alkyl chain at C-17 was found to affect receptor selectivity more than binding affinity. researchgate.net

To overcome the issues of metabolic instability associated with the prostanoid backbone, researchers have explored entirely new chemical scaffolds. nih.gov One approach has been the development of non-prostanoid allosteric modulators. These compounds bind to a site on the receptor distinct from the agonist binding site, enhancing the effect of the endogenous ligand, PGE2. pnas.orgemory.edu For example, thiophene (B33073) carboxylate derivatives have been identified as selective positive allosteric modulators of the EP2 receptor, increasing the potency of agonists like PGE2 and butaprost without having a prostaglandin-like structure. pnas.orgnih.gov

Another major strategy focuses on developing selective antagonists to probe receptor function and serve as potential therapeutics. This has led to the discovery of scaffolds such as 3-aryl-acrylamide. pnas.orgemory.edu Structure-activity relationship studies on this scaffold revealed that specific moieties, such as an indole (B1671886) group and a methoxyphenyl or halogenphenyl group, promoted potent antagonist activity in the nanomolar range. nih.gov Within this series, metabolic stability has been addressed by introducing fluorine atoms into the structure, which can extend the plasma half-life of the compounds, albeit sometimes with a slight decrease in potency. nih.gov Further modifications, like the inclusion of nitrogen-containing heterocycles such as a tetrazole ring, have been shown to improve not only potency and metabolic stability but also water solubility. nih.gov

Replacing parts of the core prostaglandin structure has also been a fruitful strategy. For instance, replacing the cyclopentanone (B42830) ring with a lactam ring has led to a new class of analogs with enhanced metabolic stability and selectivity for the EP4 receptor, a closely related target. researchgate.net These diverse chemical strategies highlight the ongoing efforts to refine the pharmacological properties of EP2-targeting ligands, moving from the original (R)-Butaprost scaffold to novel compounds with improved therapeutic potential.

| Compound Series | Modification Strategy | Goal | Example/Outcome |

|---|---|---|---|

| Butaprost Analogs | C-17 Cycloalkyl substitution | Enhance EP2 potency/selectivity | C-17 cyclobutyl ring in butaprost enhances EP2 activity. researchgate.net |

| Thiophene Carboxylates | Non-prostanoid allosteric modulation | Enhance agonist potency, improve selectivity | TG3-95-1 increases the potency of PGE2 and butaprost at the EP2 receptor. nih.gov |

| 3-Aryl-Acrylamides | Non-prostanoid competitive antagonism | Develop selective antagonists | TG4-155 is a potent and selective EP2 antagonist. pnas.orgnih.gov |

| Fluorinated Analogs | Introduction of fluorine atoms | Improve metabolic stability | Fluorination of 3-aryl-acrylamide scaffold extended plasma half-life. nih.gov |

| Lactam Analogs | Replacement of cyclopentanone ring | Improve stability and selectivity | γ-lactam PGE analogs show excellent EP2/EP4 dual agonism. researchgate.net |

Analytical Methodologies Employed in R Butaprost Free Acid Research

Chromatographic Techniques for Identification and Quantification

Chromatography is a cornerstone for the analysis of (R)-Butaprost, providing the means to separate it from complex biological matrices and accurately measure its concentration. Liquid and gas chromatography, particularly when coupled with mass spectrometry, are powerful tools in this regard.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying prostaglandins (B1171923) and their analogs, like (R)-Butaprost, in biological samples. nih.govresearchgate.net This technique offers significant advantages over other methods like immunoassays or GC-MS because it often requires less extensive sample preparation, such as derivatization, and provides high specificity. nih.govnih.govmdpi.com

In a typical LC-MS/MS workflow for prostaglandin (B15479496) analysis, samples first undergo a solid-phase extraction (SPE) to isolate the analytes from the complex biological matrix. researchgate.net The extract is then injected into the LC system, where the compounds are separated on a reversed-phase column (e.g., C18). researchgate.netrsc.org The separated compounds then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for precise identification and quantification. nih.gov LC-MS/MS methods have been developed to achieve low limits of detection, often in the picogram per milliliter (pg/mL) range, making them suitable for measuring the low concentrations of prostaglandins typically found in biological fluids. nih.govresearchgate.net

While specific LC-MS/MS methods for (R)-Butaprost (free acid) are not extensively detailed in publicly available literature, methods developed for the closely related prostaglandin E2 (PGE2) are directly applicable. nih.govnih.govresearchgate.netrsc.org These methods demonstrate excellent linearity, accuracy, and reproducibility, essential for reliable quantification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of prostaglandins. mdpi.comnih.govresearchgate.net However, due to the low volatility and thermal instability of compounds like (R)-Butaprost, a chemical derivatization step is required before analysis. mdpi.comresearchgate.net This process involves converting the analyte into a more volatile and thermally stable form. mdpi.comresearchgate.net Common derivatization steps include esterification of the carboxylic acid group and silylation of the hydroxyl groups. researchgate.netresearchgate.net

Once derivatized, the sample is introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. filab.frwikipedia.org The separated compounds are then detected by the mass spectrometer. GC-MS, particularly with negative ion chemical ionization (NICI), is known for its high sensitivity, capable of detecting prostaglandins in the femtomole range. nih.govresearchgate.net

Despite its sensitivity, GC-MS is often more laborious than LC-MS/MS due to the mandatory derivatization steps. nih.govmdpi.com However, it remains a "gold standard" for forensic substance identification and is widely used for analyzing various compounds in complex mixtures. nih.govwikipedia.org

Cell-Based Assays for Functional Characterization

To understand the biological effects of (R)-Butaprost (free acid), researchers utilize cell-based assays. These functional assays are critical for determining how the compound interacts with its target receptor, the prostaglandin EP2 receptor, and the subsequent cellular responses.

Quantitative Cyclic AMP (cAMP) Determination Assays

(R)-Butaprost is an agonist for the EP2 receptor, which is a Gs-protein-coupled receptor. abcam.comphysiology.org Activation of the EP2 receptor by an agonist stimulates the enzyme adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). abcam.comemory.edunih.gov Therefore, measuring cAMP levels is a direct way to quantify the functional activity of (R)-Butaprost.

A common method for this is the time-resolved fluorescence resonance energy transfer (TR-FRET) assay. emory.edunih.gov This assay is based on the competition between endogenous cAMP produced by the cells and a labeled cAMP tracer for binding to a specific anti-cAMP antibody. emory.edunih.gov A decrease in the FRET signal indicates an increase in intracellular cAMP, allowing for the quantification of the agonist's effect. emory.edu Studies have used this method to show that butaprost induces cAMP production in various cell lines, including prostate cancer cells and neuroblastoma cells. emory.edubiorxiv.org These assays are crucial for determining the potency of EP2 agonists and the efficacy of EP2 antagonists. emory.eduresearchgate.net

| Cell Line | Assay Type | Agonist | Observed Effect | Citation |

| PC3 (Prostate Cancer) | TR-FRET | Butaprost | Dose-dependent increase in cAMP | emory.edunih.gov |

| Rat Primary Microglia | cAMP Assay | Butaprost | Increased cAMP levels | researchgate.net |

| Human Neuroblastoma Cells | TR-FRET | Butaprost | Induced cAMP synthesis | biorxiv.org |

| Ishikawa Cells | cAMP Assay | Butaprost | Robust increase in intracellular cAMP | nih.gov |

| Peritoneal-derived Mast Cells | ELISA | Butaprost | Two-fold increase in intracellular cAMP | nih.gov |

Receptor Binding Assays (K_i and EC_50 Measurements)

Receptor binding assays are used to determine the affinity of a ligand, such as (R)-Butaprost, for its receptor. The inhibition constant (K_i) is a measure of this affinity, representing the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. pharmacologycanada.org A lower K_i value indicates a higher binding affinity. pharmacologycanada.org These assays typically involve incubating cell membranes expressing the receptor of interest with a radiolabeled ligand and varying concentrations of the unlabeled test compound. nih.gov

The half-maximal effective concentration (EC_50) is another critical parameter, representing the concentration of an agonist that produces 50% of the maximal possible response in a functional assay, such as a cAMP assay. nih.gov It is a measure of the compound's potency.

For butaprost, which is a selective EP2 receptor agonist, studies have reported various K_i and EC_50 values depending on the species and cell type used. physiology.orgmedchemexpress.comtargetmol.com For the murine EP2 receptor, butaprost has a reported K_i of 2.4 µM and an EC_50 of 33 nM. medchemexpress.comtargetmol.com In human neutrophils, butaprost inhibited chemotaxis with an EC_50 of 106.4 nM. nih.gov In rat primary microglial cultures, butaprost increased cAMP levels with an EC_50 of 0.5 µM. researchgate.net It is important to note that the free acid form of prostaglandins generally exhibits a higher binding affinity (10 to 100 times) compared to their ester derivatives. caymanchem.com

Table of Binding Affinity and Potency Values for Butaprost

| Parameter | Receptor/Cell Type | Value | Citation |

|---|---|---|---|

| K_i | Murine EP2 Receptor | 2.4 µM | medchemexpress.comtargetmol.com |

| K_i | Murine EP2 Receptor | 110 nM | physiology.org |

| K_i | EP2 Receptor | 2400 nM | researchgate.net |

| EC_50 | Murine EP2 Receptor | 33 nM | medchemexpress.comtargetmol.com |

| EC_50 | PC3 Cells (cAMP assay) | 54 nM | emory.edu |

| EC_50 | Human Neutrophils (chemotaxis inhibition) | 106.4 nM | nih.gov |

| EC_50 | Rat Primary Microglia (cAMP assay) | 0.5 µM | researchgate.net |

Research Gaps and Future Directions in R Butaprost Free Acid Studies

Further Elucidation of EP2 Receptor Function and Specificity in Diverse Biological Systems

The prostaglandin (B15479496) E2 (PGE2) receptor EP2 subtype is a key player in a multitude of physiological and pathological events. spandidos-publications.com While it's known to be a Gs-protein-coupled receptor that activates adenylate cyclase and increases cAMP levels, its signaling is more complex, involving crosstalk with other pathways like the PI3K/Akt and EGFR pathways. spandidos-publications.comnih.gov This complexity underscores the need for a more granular understanding of EP2 receptor function across different biological systems.

A significant challenge lies in functionally differentiating the EP2 receptor from other prostanoid receptors, particularly the EP4 receptor, as they often mediate similar downstream effects. emory.edu The development of highly selective agonists and antagonists has been a crucial step forward, but further research is needed to dissect their precise roles in various tissues and disease states. spandidos-publications.comemory.edu For instance, in the central nervous system, EP2 activation can be neuroprotective in acute excitotoxicity models but can also contribute to chronic neuroinflammation. emory.eduwikipedia.org The dual nature of EP2 signaling, sometimes beneficial and sometimes detrimental, highlights the importance of understanding the specific context in which it operates. emory.edu

Future research should focus on:

Mapping EP2 receptor expression and signaling pathways in a wider range of cell types and tissues to understand its diverse roles. spandidos-publications.com

Investigating the phenomenon of biased agonism , where different ligands can stabilize distinct receptor conformations, leading to the activation of specific downstream signaling pathways. emory.edu Developing biased EP2 agonists could allow for the selective promotion of therapeutic effects while avoiding adverse reactions. emory.edunih.gov

Utilizing advanced genetic tools , such as conditional knockout models, to dissect the cell-specific contributions of EP2 signaling in complex diseases like cancer and neurodegenerative disorders. nih.gov

Development of Novel and More Potent EP2 Receptor Agonists and Modulators

The quest for more effective and selective EP2 receptor modulators is a critical area of research. While (R)-Butaprost and its free acid form have been valuable tools, they have limitations, including moderate selectivity and potency compared to the endogenous ligand PGE2. spandidos-publications.comnih.gov The development of the next generation of EP2 modulators is essential for both basic research and potential therapeutic applications. emory.edu

Recent advances have led to the discovery of non-prostanoid EP2 antagonists and allosteric potentiators, offering alternative approaches to modulate receptor activity. emory.edupnas.org These novel compounds can help to further clarify the physiological functions of the EP2 receptor and may offer improved therapeutic profiles. emory.edu

Key research directions in this area include:

Structure-activity relationship (SAR) studies to design and synthesize novel EP2 agonists and antagonists with enhanced potency, selectivity, and pharmacokinetic properties. acs.orgresearchgate.net

Exploration of allosteric modulation as a means to fine-tune EP2 receptor activity, potentially offering greater specificity and fewer side effects compared to traditional orthosteric ligands. pnas.org

Development of G protein-biased agonists that selectively activate either the Gs-cAMP pathway or β-arrestin-mediated signaling, which could lead to more targeted therapeutic interventions. nih.gov

Exploration of Uncharted Preclinical Therapeutic Avenues Based on EP2 Modulation

The diverse roles of the EP2 receptor suggest a broad range of potential therapeutic applications for its modulators. While some areas, such as inflammation, pain, and cancer, are being actively investigated, many other preclinical avenues remain largely unexplored. patsnap.compatsnap.com

For example, EP2 receptor activation has shown promise in models of:

Neurodegenerative diseases: EP2 agonists have demonstrated neuroprotective effects in models of Alzheimer's disease and other neurodegenerative conditions. patsnap.com Conversely, EP2 antagonists have shown potential in reducing cognitive deficits after seizures. researchgate.net

Tissue repair and regeneration: EP2 signaling has been implicated in processes like bone healing and hair growth. pnas.orgresearchgate.net

Cardiovascular and renal diseases: Modulation of the EP2 receptor could offer therapeutic benefits in conditions like hypertension and kidney disease. pnas.org

Asthma and allergic diseases: Preclinical studies suggest that selective activation of the mast cell EP2 receptor could be a novel anti-asthmatic strategy. veterinariadigital.com

Future preclinical research should aim to:

Systematically screen EP2 modulators in a wide array of disease models to identify new therapeutic opportunities.

Investigate the therapeutic window for EP2 modulation, as the timing of intervention can critically influence the outcome. nih.gov

Combine EP2 modulators with other therapies to explore potential synergistic effects.

Q & A

Q. How does (R)-Butaprost (free acid) selectively target EP2 receptors in pharmacological studies?

(R)-Butaprost (free acid) is a structural analog of prostaglandin E2 (PGE2) with enhanced binding affinity due to its free carboxylic acid group at the C-1 position, which increases receptor interaction compared to ester derivatives (affinity is 10–100× higher) . Its selectivity for EP2 over other EP receptor subtypes (e.g., EP1, EP3, EP4) is attributed to stereospecific interactions with the receptor’s ligand-binding domain. Researchers should validate EP2 specificity using receptor knockout models or competitive binding assays with EP2 antagonists like PF-04418948 .

Q. What experimental protocols are recommended for determining EP2 receptor distribution using (R)-Butaprost?

- Step 1: Use radiolabeled (e.g., ³H-labeled) (R)-Butaprost in saturation binding assays to quantify receptor density in target tissues .

- Step 2: Perform competitive displacement assays with EP2-specific antagonists to confirm binding specificity.

- Step 3: Cross-validate findings with immunohistochemistry or mRNA expression analysis of EP2 receptors in the same tissue samples .

Q. How should researchers address discrepancies in reported IC50 values for (R)-Butaprost across studies?

Variations in IC50 values (e.g., 92 nM vs. 209 nM in EP2-mediated signaling ) may arise from differences in cell lines, assay conditions (e.g., calcium flux vs. cAMP measurement), or receptor expression levels. Standardize assays using a reference agonist (e.g., PGE2) and include positive controls in each experiment to normalize data .

Advanced Research Questions

Q. What strategies resolve contradictions in (R)-Butaprost’s pharmacological activity across species?

(R)-Butaprost exhibits species-dependent efficacy due to EP2 receptor polymorphisms. For example, murine EP2 receptors may show lower ligand sensitivity than human orthologs. To address this:

Q. How can researchers optimize (R)-Butaprost’s stability in cell culture assays?

The free acid form is prone to degradation in aqueous solutions. To enhance stability:

- Method 1: Prepare fresh stock solutions in DMSO (≤0.1% final concentration) and avoid repeated freeze-thaw cycles .

- Method 2: Use lipid-based delivery systems (e.g., liposomes) to improve membrane permeability and reduce off-target effects .

Q. What are best practices for comparative studies between (R)-Butaprost and other EP2 agonists (e.g., CAY10399)?

- Design: Conduct parallel dose-response curves for both compounds in the same assay system to compare potency (EC50) and efficacy (Emax).

- Analysis: Use Schild regression analysis to evaluate competitive antagonism and confirm receptor subtype selectivity .

- Data Interpretation: Account for differences in metabolic stability; CAY10399, a two-series congener, may exhibit longer half-life in vivo .

Methodological Considerations

Q. How should researchers validate EP2-specific signaling pathways activated by (R)-Butaprost?

- Step 1: Measure cAMP accumulation via ELISA or FRET-based biosensors, as EP2 couples to Gαs proteins .

- Step 2: Inhibit downstream effectors (e.g., PKA with H-89) to confirm pathway specificity.

- Step 3: Cross-reference with RNA-seq data to identify EP2-regulated genes (e.g., IL-1β in endothelial cells) .

Q. What safety protocols are critical when handling (R)-Butaprost in laboratory settings?

- Hazard Mitigation: Use PPE (gloves, goggles) due to its classification as a flammable liquid (GHS02) and eye irritant (GHS05) .

- Waste Disposal: Follow OSHA guidelines for organic solvents and incinerate contaminated materials at ≥800°C .

Data Reproducibility and Reporting

Q. How can researchers ensure reproducibility of (R)-Butaprost studies in peer-reviewed publications?

- Guideline 1: Report detailed synthesis/purification methods for the free acid form, including HPLC purity data (≥98%) .

- Guideline 2: Deposit raw data (e.g., binding curves, dose-response plots) in public repositories like Figshare or Zenodo .

- Guideline 3: Disclose lot-to-lot variability in commercial sources and verify compound identity via NMR or mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.